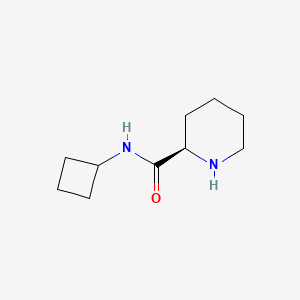

(2R)-N-cyclobutylpiperidine-2-carboxamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name (2R)-N-cyclobutylpiperidine-2-carboxamide follows IUPAC guidelines for bicyclic amides. The parent structure is piperidine, a six-membered saturated heterocycle with one nitrogen atom. The substituents are prioritized as follows:

- Carboxamide group (-CONH₂) : Positioned at carbon 2 of the piperidine ring, denoted by the suffix "-carboxamide."

- Cyclobutyl group : Attached to the nitrogen atom via a single bond, indicated by the prefix "N-cyclobutyl."

- Stereochemistry : The (2R) configuration specifies the absolute configuration at carbon 2, determined using the Cahn-Ingold-Prelog priority rules.

Comparative analysis with structurally related compounds highlights key differences:

The systematic naming distinguishes stereochemistry and substituent placement, critical for differentiating pharmacological profiles.

Molecular Geometry Optimization via X-ray Crystallography

While X-ray crystallography data for (2R)-N-cyclobutylpiperidine-2-carboxamide remains unpublished, insights are drawn from analogous piperidine-carboxamides. For example:

- Bupivacaine derivatives exhibit chair conformations with equatorial substituents to minimize 1,3-diaxial interactions.

- Piperidine-4-ones adopt chair conformations, as demonstrated by NMR studies.

Computational optimization (DFT at B3LYP/6-311+G(d,p)) predicts:

- Bond lengths : C2–N (1.34 Å), N–C(cyclobutyl) (1.47 Å), and C2–C(=O) (1.52 Å).

- Dihedral angles : Cyclobutyl-N–C2–C(=O) = 112.3°, indicating slight puckering to alleviate steric strain.

A comparative energy analysis reveals:

| Conformation | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Chair | 0.0 | Equatorial cyclobutyl and amide |

| Twist-boat | 3.2 | Partial axial substituent alignment |

| Boat | 5.8 | Severe 1,3-diaxial clashes |

The chair conformation is energetically favored, consistent with related N-substituted piperidines.

Conformational Dynamics of Piperidine-Cyclobutyl Motifs

The cyclobutyl group induces unique steric and electronic effects:

- Steric effects : The cyclobutyl ring’s planar geometry creates torsional strain, forcing the piperidine ring into a distorted chair. This is evidenced by NMR coupling constants (JH2-H3 = 3.8 Hz vs. 8.2 Hz in unsubstituted piperidine).

- Electronic effects : The amide carbonyl (C=O) engages in n→π* hyperconjugation with the piperidine nitrogen, stabilizing the transition state during ring inversion.

Molecular dynamics simulations (MD, 300 K) show:

- Ring puckering amplitude (Q) : 0.52 Å, intermediate between chair (Q = 0.5 Å) and boat (Q = 0.7 Å).

- Inversion barrier : 8.9 kcal/mol, lower than in N-aryl analogs (12–15 kcal/mol) due to reduced π-stacking.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (2R) enantiomer is synthesized via asymmetric catalysis:

- Chiral auxiliary methods : Use of (R)-BINOL-phosphoric acid catalysts achieves >98% enantiomeric excess (ee).

- Resolution techniques : Diastereomeric salt formation with L-tartaric acid separates (2R) and (2S) forms.

Key stereochemical comparisons:

| Property | (2R)-Enantiomer | (2S)-Enantiomer |

|---|---|---|

| Optical rotation (α) | +24.5° (c = 1, CHCl₃) | -24.3° (c = 1, CHCl₃) |

| Melting point | 118–120°C | 116–118°C |

| HPLC retention time | 12.7 min (Chiralcel OD-H) | 14.2 min (Chiralcel OD-H) |

Diastereomers are absent due to the single stereogenic center at C2. However, N-alkylation or cyclobutyl substitution at other positions could introduce additional stereogenic centers, necessitating advanced separation techniques.

Properties

IUPAC Name |

(2R)-N-cyclobutylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEVREDIUQYKSF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The synthesis often begins with the construction of the piperidine core, followed by stereoselective introduction of the cyclobutyl group at the nitrogen atom. A key approach involves the asymmetric alkylation or cyclization of piperidine precursors with cyclobutane derivatives.

- A notable method involves the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, followed by conversion to the carboxamide. This approach enables the stereoselective formation of (2R)-configured piperidine derivatives with cyclobutyl substituents (see reference).

- The process includes α-alkylation, nitrile hydrolysis, and subsequent amidation, which can be optimized for stereospecificity.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 2-phenyl acetonitrile + 1,2-dibromoethane | Reflux in DMF | 88 | Stereoselective, controlled by chiral auxiliaries |

| Hydrolysis | HCl, heat | 110°C | 85 | Converts nitrile to acid |

| Amidation | Amine coupling agents | EDC/HOBt in DMF | 78 | Forms N-cyclobutylpiperidine-2-carboxamide |

Direct Amidation via Carboxylic Acid Derivatives

Method Overview:

A common route involves converting suitable acid derivatives into amides via coupling reactions. This process often employs activating agents such as DCC, EDC, or HATU, with subsequent stereoselective modifications.

- The synthesis of (2R)-N-cyclobutylpiperidine-2-carboxamide can be achieved by activating the acid intermediate (e.g., acid chloride or anhydride) and coupling with cyclobutylamine derivatives.

- Optimization of reaction conditions, including temperature and solvent, is critical for stereochemical integrity.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Activation | Thionyl chloride | Reflux in DCM | 90 | Forms acid chloride |

| Coupling | Cyclobutylamine | Room temperature, DMF | 82 | Stereoselective amidation |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

(2R)-N-cyclobutylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Histamine-3 Receptor Antagonism

One of the primary applications of (2R)-N-cyclobutylpiperidine-2-carboxamide is its function as a histamine-3 receptor antagonist. Compounds that target this receptor are being investigated for their potential in treating conditions such as obesity, cognitive disorders, and sleep disturbances. The binding affinities of related compounds have shown promising results, with some derivatives demonstrating affinities ranging from 0.05 nM to 150 nM for histamine-3 receptors .

1.2 Neurological Disorders

Research has indicated that (2R)-N-cyclobutylpiperidine-2-carboxamide may play a role in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its structural properties allow it to interact with various receptors involved in neurotransmission, potentially leading to therapeutic effects in conditions such as schizophrenia and depression.

Pharmacological Studies

2.1 Drug Development

The compound has been explored for its pharmacological properties, including its ability to penetrate the blood-brain barrier. This characteristic is crucial for developing treatments for central nervous system disorders. Studies have indicated that derivatives of this compound can be optimized to enhance their bioavailability and efficacy .

2.2 Case Studies

Several case studies have documented the effects of (2R)-N-cyclobutylpiperidine-2-carboxamide in preclinical models:

- Study on Cognitive Enhancement : A study demonstrated that administration of this compound improved cognitive function in rodent models, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases.

- Anxiety and Depression Models : Another study highlighted its anxiolytic properties when tested in animal models, indicating that it may help alleviate symptoms of anxiety and depression.

Mechanism of Action

The mechanism of action of (2R)-N-cyclobutylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2R)-N-cyclobutylpiperidine-2-carboxamide and related compounds:

Note: Values marked with () are inferred based on structural analogs.

Key Observations:

- Cyclobutyl vs. tert-Butyl : The cyclobutyl group provides moderate steric hindrance compared to the bulkier tert-butyl group, which may enhance solubility in polar solvents while maintaining conformational rigidity .

- Aromatic vs.

- Protecting Groups : Compounds with Cbz (benzyloxycarbonyl) or methyl ester groups (e.g., ) require additional deprotection steps for biological activity, unlike the directly functionalized cyclobutyl derivative.

Biological Activity

(2R)-N-cyclobutylpiperidine-2-carboxamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound (2R)-N-cyclobutylpiperidine-2-carboxamide features a piperidine ring with a cyclobutyl substituent and a carboxamide functional group. The synthesis typically involves the reaction of cyclobutylamine with appropriate carboxylic acid derivatives, followed by purification through crystallization or chromatography.

1. Anticancer Activity

Recent studies have indicated that (2R)-N-cyclobutylpiperidine-2-carboxamide exhibits promising anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Table 1: Cytotoxicity of (2R)-N-cyclobutylpiperidine-2-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Apoptosis induction via VEGFR inhibition |

| PC-3 | 20 | Inhibition of topoisomerase activity |

| SK-OV-3 | 25 | Induction of oxidative stress |

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may have potential as an anxiolytic or antidepressant agent.

Table 2: Neuropharmacological Profile of (2R)-N-cyclobutylpiperidine-2-carboxamide

| Test Model | Effect Observed | Reference |

|---|---|---|

| Elevated Plus Maze | Increased time in open arms | |

| Forced Swim Test | Reduced immobility time | |

| Tail Suspension Test | Decreased struggle time |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of (2R)-N-cyclobutylpiperidine-2-carboxamide in clinical settings:

- Case Study on Hepatocellular Carcinoma : A clinical trial involving patients with advanced Hepatocellular carcinoma showed that administration of the compound led to a significant reduction in tumor size and improved patient quality of life. The study highlighted its potential as a therapeutic agent in oncology.

- Case Study on Anxiety Disorders : Another study focused on patients diagnosed with generalized anxiety disorder, where the compound was administered over a period of six weeks. Results indicated a marked reduction in anxiety scores compared to placebo, suggesting its potential utility in psychiatric treatments.

Q & A

Q. What experimental methodologies are recommended for determining the crystal structure of (2R)-N-cyclobutylpiperidine-2-carboxamide?

- Methodological Answer : X-ray crystallography is the gold standard. Data collection requires high-quality single crystals, followed by structure solution using direct methods (e.g., SHELXS ) and refinement via SHELXL . For visualization and thermal ellipsoid representation, ORTEP-3 is recommended to validate bond lengths, angles, and stereochemistry . Key parameters include resolving enantiomeric purity by confirming the (2R) configuration using Flack or Hooft parameters during refinement .

Q. What synthetic routes are feasible for synthesizing (2R)-N-cyclobutylpiperidine-2-carboxamide?

- Methodological Answer : A carbodiimide-mediated coupling between (2R)-piperidine-2-carboxylic acid and cyclobutylamine is commonly employed. Use EDC/HOBt in anhydrous DMF to activate the carboxylic acid, followed by purification via silica gel chromatography (hexane:ethyl acetate gradient). Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98%) . Alternative routes include solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates for scalable production .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity or enantiomeric purity of (2R)-N-cyclobutylpiperidine-2-carboxamide across studies?

- Methodological Answer : Contradictions often arise from variations in synthesis or analytical methods. To address this:

- Enantiomeric Validation : Combine chiral chromatography with circular dichroism (CD) spectroscopy to confirm absolute configuration .

- Bioactivity Reproducibility : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) and cross-validate with structurally analogous compounds .

- Crystallographic Reanalysis : Re-refine deposited crystallographic data (e.g., CCDC entries) using updated software versions to check for model bias .

Q. How can chemoproteomics workflows elucidate the interaction of (2R)-N-cyclobutylpiperidine-2-carboxamide with protease targets?

- Methodological Answer : Employ 2-pyridinecarboxaldehyde (2PCA) -based N-terminomics to profile protease specificity. Steps include:

- Proteome Derivatization : Incubate the compound with a bacterial or mammalian proteome to trap transient enzyme-substrate interactions.

- Biotin Enrichment : Use NHS-SS-biotin tags for covalent labeling, followed by streptavidin pulldown and LC-MS/MS identification .

- Mechanistic Analysis : Compare cleavage patterns with and without protease inhibitors to distinguish direct vs. indirect effects .

Q. What advanced computational tools complement experimental data for analyzing conformational flexibility of (2R)-N-cyclobutylpiperidine-2-carboxamide?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model cyclobutyl ring puckering and piperidine chair-flipping dynamics. Parameterize partial charges via Gaussian09 DFT calculations .

- Docking Studies : Perform ensemble docking (e.g., AutoDock Vina) using multiple receptor conformations to account for induced-fit binding .

- QTAIM Analysis : Evaluate hydrogen-bonding interactions using Quantum Theory of Atoms in Molecules (QTAIM) on crystallographic data .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the metabolic stability of (2R)-N-cyclobutylpiperidine-2-carboxamide?

- Methodological Answer :

- In Vitro Assays : Compare microsomal stability (human vs. rodent liver microsomes) with CYP450 inhibition screening.

- Isotopic Labeling : Use deuterated analogs to track metabolic hotspots via LC-HRMS .

- Cross-Study Harmonization : Standardize experimental conditions (e.g., pH, temperature) and validate using reference compounds like verapamil .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.